N,N-dimethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide
Overview
Description
N,N-dimethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a carboxamide group and a trifluoromethylphenoxy group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, often using reagents like carbonyldiimidazole or other coupling agents.
Attachment of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group is attached via nucleophilic substitution or other suitable methods, depending on the availability of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the phenoxy group.
Reduction: Reduction reactions may target the carboxamide group, converting it to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole ring or phenoxy group.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: Its properties make it suitable for use in the development of new materials with specific functionalities.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development.
Biological Studies: It can be used in studies to understand its interaction with enzymes and receptors.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its binding affinity and stability, while the pyrazole ring provides a scaffold for interaction with biological molecules.
Comparison with Similar Compounds
- N,N-dimethyl-5-{[3-(chloromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
- N,N-dimethyl-5-{[3-(methyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide
Uniqueness:
- The presence of the trifluoromethyl group distinguishes it from similar compounds, providing unique chemical and biological properties.
- The trifluoromethyl group enhances lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N,N-dimethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c1-20(2)13(21)12-7-10(18-19-12)8-22-11-5-3-4-9(6-11)14(15,16)17/h3-7H,8H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMEUAFQMFUGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NNC(=C1)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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